molecular formula C11H18N4O2 B2450604 2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid CAS No. 2193061-86-6

2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid

Cat. No.: B2450604
CAS No.: 2193061-86-6
M. Wt: 238.291
InChI Key: PKCWLMQLTLKMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid is a complex organic compound featuring a cyclopropyl group, a pyrrolidine ring, and an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid typically involves multiple steps, starting from readily available precursors The cyclopropyl group is then added through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid can undergo a variety of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group.

    Reduction: The azidomethyl group can be reduced to form an amine.

    Substitution: The azidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The azidomethyl group may play a key role in these interactions, potentially through the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]propionic acid
  • 2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]butyric acid

Uniqueness

2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity to the molecule and can influence its reactivity and interactions with other molecules. The azidomethyl group also provides a versatile functional group that can undergo a variety of chemical transformations.

Properties

IUPAC Name

2-[1-[[2-(azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-14-13-7-9-2-1-5-15(9)8-11(3-4-11)6-10(16)17/h9H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCWLMQLTLKMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2(CC2)CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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